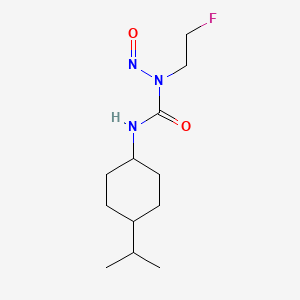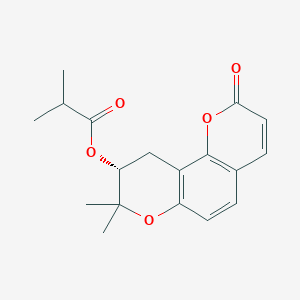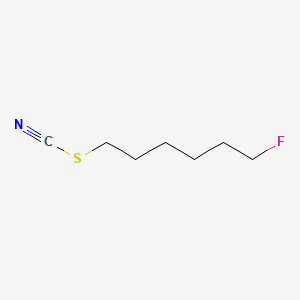
6-Fluorohexyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorohexyl thiocyanate is an organic compound with the molecular formula C7H12FNS. It is characterized by the presence of a fluorine atom attached to a hexyl chain, which is further connected to a thiocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluorohexyl thiocyanate typically involves the reaction of 6-fluorohexyl halides with thiocyanate salts. One common method is the nucleophilic substitution reaction where 6-fluorohexyl bromide reacts with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorohexyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to amines or other functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium thiocyanate, acetone, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, ether, low temperatures.
Major Products Formed:
Nucleophilic Substitution: Various substituted thiocyanates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced products.
Scientific Research Applications
6-Fluorohexyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-fluorohexyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, the fluorine atom can enhance the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
6-Fluorohexyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
6-Fluorohexyl bromide: Precursor in the synthesis of 6-fluorohexyl thiocyanate.
Hexyl thiocyanate: Lacks the fluorine atom, resulting in different chemical properties
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a thiocyanate group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
408-28-6 |
|---|---|
Molecular Formula |
C7H12FNS |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
6-fluorohexyl thiocyanate |
InChI |
InChI=1S/C7H12FNS/c8-5-3-1-2-4-6-10-7-9/h1-6H2 |
InChI Key |
IQVNZWORTXPRJG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSC#N)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


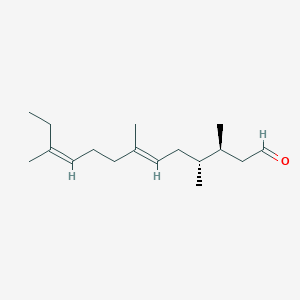
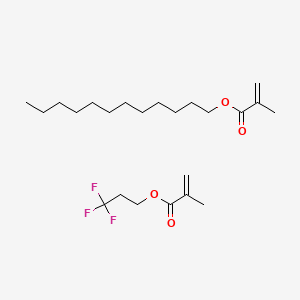
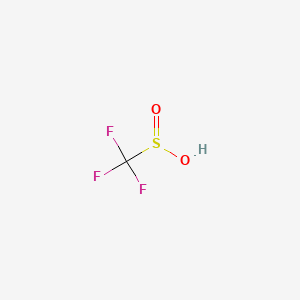
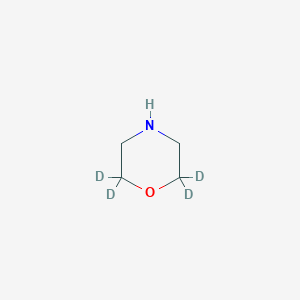
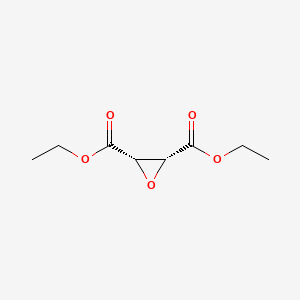
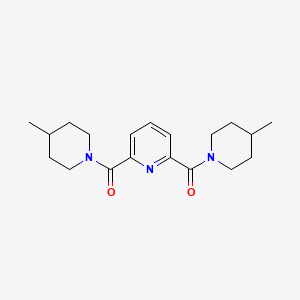
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
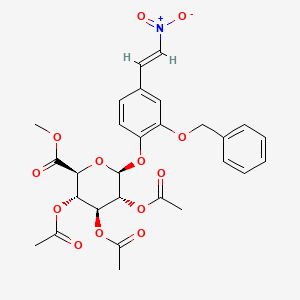
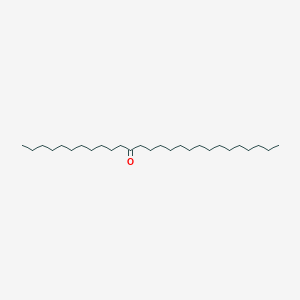
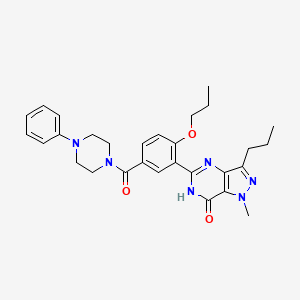
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
